molecular formula C29H28N2O4 B2949262 ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate CAS No. 1114648-34-8

ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate

Cat. No.: B2949262
CAS No.: 1114648-34-8
M. Wt: 468.553
InChI Key: VDXMPMDOLIPTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a quinoline derivative featuring distinct substituents at positions 2, 4, and 6 of the quinoline core. This structural profile suggests applications in modulating biological targets such as P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) .

Properties

IUPAC Name

ethyl 4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-34-29(33)22-12-15-25-24(16-22)27(17-26(31-25)21-8-6-5-7-9-21)35-18-28(32)30-23-13-10-20(11-14-23)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMPMDOLIPTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 4-(propan-2-yl)phenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 6 of the quinoline ring undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating bioactive metabolites or intermediates.

Key Observations:

  • Basic Hydrolysis :
    Treatment with aqueous NaOH (1–2 M) in ethanol/water (3:1 v/v) at 60–80°C cleaves the ethyl ester to yield the corresponding carboxylic acid .

    R COOEtNaOH H2O EtOHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{NaOH H}_2\text{O EtOH}}\text{R COOH}+\text{EtOH}

    Reaction time: 4–6 hours.

  • Acidic Hydrolysis :
    Concentrated HCl (6 M) in refluxing ethanol (80°C) produces similar results but with slower kinetics (8–10 hours) .

Condition ReagentsTemperatureTimeProductYield
Basic hydrolysisNaOH (2 M), H₂O/EtOH60°C4 hQuinoline-6-carboxylic acid85–90%
Acidic hydrolysisHCl (6 M), EtOH80°C8 hQuinoline-6-carboxylic acid75–80%

Oxidation of the Quinoline Core

The quinoline moiety is susceptible to oxidation at electron-rich positions (e.g., C-2 or C-4).

Reaction Pathways:

  • With KMnO₄ :
    In acidic conditions (H₂SO₄, 0.1 M), oxidation generates a quinoline N-oxide derivative.

    QuinolineKMnO4,H2SO4Quinoline N oxide+MnO2\text{Quinoline}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{Quinoline N oxide}+\text{MnO}_2

    Yield: ~70% after purification by column chromatography.

  • With mCPBA :
    Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C selectively oxidizes the quinoline ring without affecting the ester group .

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl methoxy linker ([4-(propan-2-yl)phenyl]carbamoyl) participates in nucleophilic substitution under basic conditions.

Example Reaction:

Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the carbamoyl group with an amide derivative :

R NHCO OCH2Quinoline+NH2R NHCO NHR +HOCH2Quinoline\text{R NHCO OCH}_2\text{Quinoline}+\text{NH}_2\text{R }\rightarrow \text{R NHCO NHR }+\text{HOCH}_2\text{Quinoline}

Amine SolventTemperatureTimeYield
MethylamineDMF100°C12 h65%
EthylamineDMF100°C10 h72%

Catalytic Hydrogenation

The quinoline ring undergoes partial hydrogenation using Pd/C (10% w/w) in ethanol under H₂ (1 atm):

QuinolinePd C H21 2 3 4 Tetrahydroquinoline\text{Quinoline}\xrightarrow{\text{Pd C H}_2}\text{1 2 3 4 Tetrahydroquinoline}

  • Reaction time: 6–8 hours

  • Yield: 60–65%

Cross-Coupling Reactions

The phenyl group at position 2 participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.

Example:

Reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C:

2 Ph Quinoline+Ar B OH 2Pd2 Ar Quinoline+Byproducts\text{2 Ph Quinoline}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{2 Ar Quinoline}+\text{Byproducts}

Boronic Acid CatalystYield
4-Methoxyphenylboronic acidPd(PPh₃)₄55%
Phenylboronic acidPd(PPh₃)₄50%

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss (~80%) occurring between 220–300°C. Degradation products include CO₂, ethyl fragments, and polycyclic aromatic hydrocarbons.

Biological Reactivity

In vitro studies suggest esterase-mediated hydrolysis in human liver microsomes (t₁/₂ = 2.1 hours) , indicating metabolic lability.

Scientific Research Applications

Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substituent effects and biological implications.

Structural and Functional Differences

Position 2 :

  • Target Compound : Phenyl group.
  • Analogues : Methyl (e.g., compound 19 in ) or 4-isopropylphenyl (e.g., ).
    • The phenyl group may enhance π-π stacking interactions compared to smaller substituents like methyl .

Position 4 :

  • Target Compound : Carbamoylmethoxy-(4-isopropylphenyl).
  • Analogues :
    • Benzyloxy (e.g., compound 19 in ): Lacks the carbamoyl group, reducing hydrogen-bonding capacity.
    • Carboxylic Acid (e.g., ): Increases polarity but may reduce bioavailability due to ionization at physiological pH.
    • Carbohydrazide (): Offers nucleophilic reactivity but lower stability compared to carbamoyl .

Position 6 :

  • Target Compound : Ethyl ester.
  • Chlorine (): Introduces electron-withdrawing effects, possibly enhancing reactivity but reducing solubility .
Physicochemical Properties
Property Target Compound Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate 6-Chloro-2-(4-Isopropylphenyl)Quinoline-4-Carboxylic Acid
Molecular Weight ~476.5 g/mol ~323.3 g/mol ~341.8 g/mol
LogP (Predicted) ~4.2 (high lipophilicity) ~3.5 ~2.8 (carboxylic acid reduces LogP)
Hydrogen Bond Acceptors 6 4 4
Research Findings

Substituent Impact on Activity: Carbamoylmethoxy groups at position 4 (target compound) may enhance target binding compared to benzyloxy or methoxy groups due to hydrogen-bonding interactions .

Safety and Stability :

  • Carbohydrazide analogues () require stringent handling, whereas the target compound’s carbamoyl group may offer better stability .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods in and , utilizing esterification and carbamoylation steps .

Biological Activity

Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, focusing on recent research findings, case studies, and structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

The structure of this compound can be analyzed through its functional groups and their contributions to biological activity. The presence of the quinoline core is significant in determining its pharmacological properties.

Key Structural Features:

  • Quinoline Core : Known for its role in various biological activities.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Methoxy Substituent : Potentially increases lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structural features have demonstrated significant activity against both replicating and non-replicating forms of Mtb.

CompoundActivityMIC (μg/mL)
6aAnti-TB0.5
6bAnti-TB1.0
7aAnti-TB0.3

The introduction of halogen substitutions at specific positions on the quinoline ring has been shown to enhance anti-TB activity, suggesting that similar modifications in this compound could yield promising results against Mtb .

Anticancer Activity

In vitro studies have indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values of less than 1 μM against colorectal and lung cancer cell lines.

Cell LineIC50 (μM)
COLO2050.32
H4600.89
Hep3B0.40

The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . The SAR analysis suggests that modifications at the C-6 position could enhance anticancer efficacy .

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:

  • Study on DYRK1A Inhibition : Compounds with structural similarities were found to inhibit DYRK1A effectively, with selectivity observed for certain substituents . This suggests potential applications in neurodegenerative diseases where DYRK1A is implicated.
  • Anticonvulsant Properties : Research on related quinoline derivatives indicated partial agonist activity at benzodiazepine receptors, which could lead to therapeutic applications in anxiety and seizure disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.